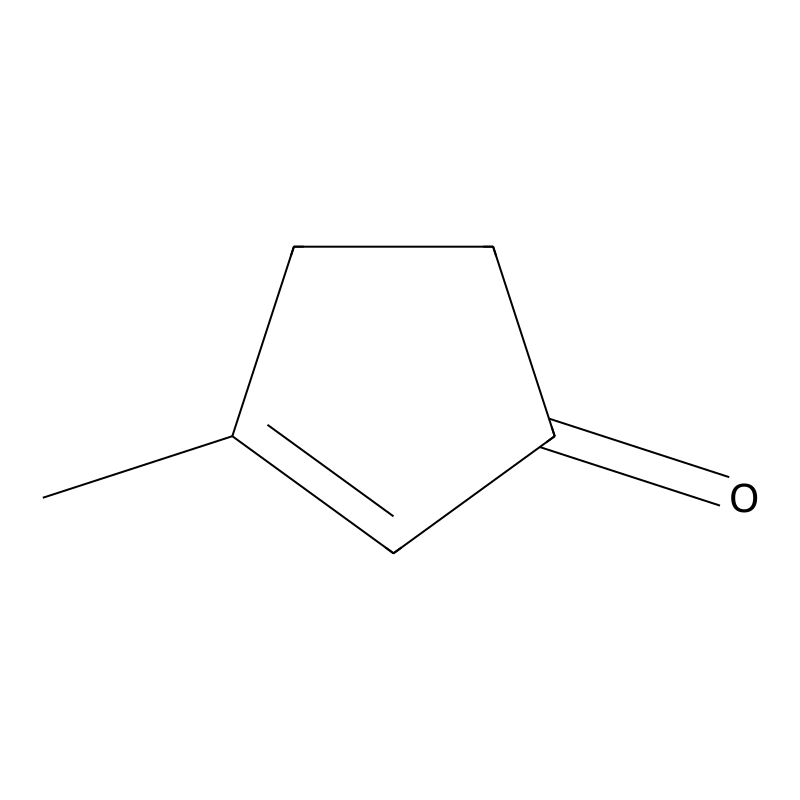3-Methyl-2-cyclopenten-1-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Miscible at room temperature (in ethanol)
Canonical SMILES
Occurrence and Natural Product Chemistry:
3-Methyl-2-cyclopenten-1-one is a cyclic ketone, a type of organic compound containing a carbon-oxygen double bond (carbonyl group) within a ring structure. It is a naturally occurring product found in Capsicum annuum, the common chili pepper []. The presence of this compound, along with other volatile organic compounds, contributes to the characteristic aroma and flavor of chili peppers [].
Potential Biological Activities:
Research suggests that 3-Methyl-2-cyclopenten-1-one may possess various biological activities, although further investigation is needed to fully understand its potential applications. Studies have shown that the compound exhibits:
- Antimicrobial activity: It has been shown to inhibit the growth of certain bacteria and fungi [].
- Antioxidant activity: It may act as an antioxidant, protecting cells from damage caused by free radicals [].
- Insecticidal activity: Studies indicate potential insecticidal properties against specific insects [].
Research Applications:
Due to its potential biological activities, 3-Methyl-2-cyclopenten-1-one may be used in various scientific research fields, including:
- Natural product chemistry: Researchers are investigating the compound's biosynthesis, isolation, and characterization to understand its role in chili peppers and explore its potential as a source of novel natural products [].
- Food science: Studies are exploring the role of 3-Methyl-2-cyclopenten-1-one in the flavor and aroma of chili peppers and its potential applications in food flavoring [].
- Pharmacology: Research is ongoing to evaluate the potential therapeutic applications of 3-Methyl-2-cyclopenten-1-one based on its observed biological activities, requiring further investigation and clinical trials.
3-Methyl-2-cyclopenten-1-one is a cyclic ketone with the molecular formula and a molecular weight of approximately 96.1271 g/mol. It is characterized by its unique cyclopentenone structure, which includes a methyl group at the 3-position and a carbonyl group at the 1-position. This compound is known for its presence in various natural sources, including Capsicum annuum, commonly known as bell pepper, where it contributes to the flavor profile .
- Oxidation: It can be oxidized to form 3-methyl-2-cyclopentenone using oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
- Reduction: The compound can be reduced to produce 3-methylcyclopentanol using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles like amines or alcohols .
Common Reagents and Conditions- Oxidation: Potassium permanganate, chromium trioxide, acidic medium.
- Reduction: Lithium aluminum hydride, sodium borohydride, palladium or platinum catalysts under hydrogen gas.
- Substitution: Amines or alcohols in either acidic or basic conditions.
3-Methyl-2-cyclopenten-1-one exhibits notable biological activities. It has been observed to influence cellular functions by modulating signaling pathways and gene expression. Specifically, it demonstrates anti-inflammatory effects that can impact cellular signaling related to inflammation. Additionally, it interacts with various enzymes and proteins, playing a role in biochemical pathways involving reduction and oxidation processes .
The synthesis of 3-Methyl-2-cyclopenten-1-one can be achieved through various methods:
- Cyclization of 3-Methyl-1,5-hexadiene:
- This method employs a palladium catalyst under mild conditions (50–100°C) and atmospheric pressure.
- Oxidation of 3-Methylcyclopentene:
- Using oxidizing agents like potassium permanganate or chromium trioxide in an acidic medium facilitates the formation of the ketone.
- Catalytic Hydrogenation:
- Water Splitting Method:
3-Methyl-2-cyclopenten-1-one finds applications in various fields:
- Flavoring Agents: It is used in food products for its flavor-enhancing properties.
- Fragrance Industry: Its unique scent profile makes it valuable in perfumery.
- Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds due to its reactive carbonyl group .
Research indicates that 3-Methyl-2-cyclopenten-1-one interacts with various biomolecules, influencing enzymatic activity and cellular metabolism. These interactions are crucial for understanding its role in biological systems and potential therapeutic applications. For example, studies have shown that it can affect inflammation-related pathways, highlighting its potential use in anti-inflammatory therapies .
Several compounds share structural similarities with 3-Methyl-2-cyclopenten-1-one:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Cyclopenten-1-one | Cyclic Ketone | Lacks methyl substitution; simpler structure |
| 3-Methylcyclopentene | Cyclic Alkene | Saturated structure; lacks carbonyl functionality |
| 4-Methylcyclohexanone | Cyclic Ketone | Larger ring size; different substitution pattern |
| 3-Hydroxy-2-cyclopentenone | Hydroxy Ketone | Contains hydroxyl group; different reactivity |
Uniqueness of 3-Methyl-2-cyclopenten-1-one
What sets 3-Methyl-2-cyclopenten-1-one apart from these similar compounds is its specific arrangement of functional groups and its ability to participate in diverse
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
Density
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index








